molecular formula C11H12O4 B8781031 2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester CAS No. 24314-70-3

2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester

Cat. No.: B8781031
CAS No.: 24314-70-3
M. Wt: 208.21 g/mol
InChI Key: ZUFFHFHJHSEHJI-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

24314-70-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H12O4/c1-7(11(12)13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,6H2,1-2H3

InChI Key

ZUFFHFHJHSEHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA in THF (60 mL) was added methyl 3,4-methylenedioxyphenylacetate (2 g, 10.3 mmol) at -78° C. and the solution was warmed to -15° C. for 45 min. MeI (4.39 g, 30.9 mmol) was added and the reaction was warmed to room temperature for 16 h. The reaction mixture was then poured to a separatory funnel containing NH4Cl (80 mL) and the product was extracted with EtOAc (2×150 mL) and dried over Na2SO4. The crude product obtained by removal of the solvent was purified by flash chromatography to give the product as a colorless solid (1.36 g , 63%). 1H NMR (CDCl3) 6.75 (m, 3H), 5.95 (s 2H), 3.67 (s, 3H), 3.66 (m, 1H), 1.46 (d, J=7.4, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.39 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
63%

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